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Compound of Interest

Compound Name: p-Tolualdehyde-d7

Cat. No.: B12401687

In-Depth Technical Guide to p-Tolualdehyde-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
characteristics of p-Tolualdehyde-d7, a deuterated analog of p-Tolualdehyde. This document
is intended for researchers, scientists, and drug development professionals who utilize
isotopically labeled compounds in their work.

Core Physical and Chemical Properties

p-Tolualdehyde-d7, also known as 4-Methylbenzaldehyde-d7, possesses the chemical
formula CsD7HO.[1] Its molecular weight is approximately 127.19 g/mol .[1][2] The deuteration
in this molecule is extensive, with seven deuterium atoms replacing hydrogen atoms on both
the aromatic ring and the methyl group (2,3,5,6-d4; methyl-d3).[1][2]

While specific experimental data for the physical constants of p-Tolualdehyde-d7 are not
readily available in the surveyed literature, the properties of its non-deuterated counterpart, p-
Tolualdehyde, can serve as a useful approximation. It is important to note that deuterium
substitution can lead to slight variations in physical properties such as boiling point, melting
point, and density due to the change in molecular mass and vibrational frequencies.

Table 1: Physical and Chemical Properties of p-Tolualdehyde-d7 and its Non-Deuterated
Analog
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p-Tolualdehyde (for

Property p-Tolualdehyde-d7 .
comparison)

CAS Number 1219805-23-8[1][2] 104-87-0

Molecular Formula CsD7HOI1] CsHsO

Molecular Weight 127.19 g/mol [1][2] 120.15 g/mol

Boiling Point Data not available 204-205 °C

Melting Point Data not available -6 °C

Density Data not available 1.019 g/mL at 25 °C

Spectroscopic Characteristics

Spectroscopic analysis is crucial for confirming the identity and purity of p-Tolualdehyde-d7.
The following sections detail the expected spectroscopic characteristics based on the principles
of isotope effects on NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (2H) has a nuclear spin of 1 and is NMR active, but it is typically not observed in *H
NMR spectra. The primary effect of deuteration on the *H NMR spectrum of p-Tolualdehyde-
d7 will be the disappearance of signals corresponding to the aromatic protons at the 2, 3, 5,
and 6 positions and the methyl protons. The only remaining signal will be from the aldehydic
proton.

In the 13C NMR spectrum, the carbons directly bonded to deuterium will exhibit a characteristic
triplet multiplicity due to C-D coupling. The chemical shifts of these carbons will also be slightly
shifted upfield compared to the non-deuterated compound, a phenomenon known as the
deuterium isotope effect.

Infrared (IR) Spectroscopy

The substitution of hydrogen with heavier deuterium atoms leads to a predictable decrease in
the vibrational frequencies of the corresponding bonds. In the IR spectrum of p-Tolualdehyde-
d7, the C-H stretching vibrations of the aromatic ring and the methyl group will be absent.
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Instead, new C-D stretching bands will appear at lower wavenumbers. Aromatic C-D stretching
bands are typically observed in the 2200-2300 cm~1 region, while aliphatic C-D stretching
bands appear around 2100-2200 cm™1.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak of p-Tolualdehyde-d7 will be observed at a
mass-to-charge ratio (m/z) of 127, which is 7 mass units higher than that of the non-deuterated
p-Tolualdehyde (m/z 120). The fragmentation pattern will also be affected by the presence of
deuterium. For instance, the loss of a deuterium radical from the methyl group or the aromatic
ring will result in fragment ions with different m/z values compared to the loss of a hydrogen
radical in the non-deuterated compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of p-Tolualdehyde-d7 are not
widely published. However, general methods for the synthesis of deuterated aromatic
aldehydes can be adapted.

Synthesis of p-Tolualdehyde-d7

A potential synthetic route to p-Tolualdehyde-d7 involves the deuteration of p-xylene followed
by oxidation.

Workflow for a potential synthesis of p-Tolualdehyde-d7:

Deuteration Selective Oxidation
(e.g., with DZSO4/D20)> (e.g., with MnO2) >|

p-Xylene p-Xylene-d10 p-Tolualdehyde-d7

Click to download full resolution via product page
Caption: A potential synthetic workflow for p-Tolualdehyde-d7.
Methodology:

» Deuteration of p-Xylene: p-Xylene can be deuterated using a strong acid catalyst in the
presence of a deuterium source, such as deuterated sulfuric acid (D2SOa) in heavy water
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(D20). The reaction mixture is typically heated to facilitate the hydrogen-deuterium exchange
on both the aromatic ring and the methyl groups.

 Purification of Deuterated p-Xylene: The resulting deuterated p-xylene (p-xylene-d10) is
isolated and purified using standard technigues such as extraction and distillation.

o Selective Oxidation: The purified p-xylene-d10 is then selectively oxidized to p-
tolualdehyde-d7. A mild oxidizing agent, such as manganese dioxide (MnO3), is often used
to convert one of the methyl groups to an aldehyde without over-oxidation to a carboxylic
acid.

 Purification of p-Tolualdehyde-d7: The final product, p-tolualdehyde-d7, is purified by
methods like column chromatography or distillation.

Analytical Workflow

The identity and purity of the synthesized p-Tolualdehyde-d7 should be confirmed using a
combination of spectroscopic techniques.

Molecular Weight
Confirmation

Mass Spectrometry (MS)

Structural T
Synthesized Elucidation NMR Spectroscopy || Purity Confirmation > Characterized
p-Tolualdehyde-d7 P (Hand13C) [—P| (e.g., GC-MS) p-Tolualdehyde-d7
Functional Group T
Analysis P>| IR Spectroscopy

Click to download full resolution via product page

Caption: Analytical workflow for the characterization of p-Tolualdehyde-d7.

Methodology:
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e Mass Spectrometry (MS): Confirm the molecular weight of the product. The molecular ion
peak should correspond to the calculated mass of p-Tolualdehyde-d7.

» NMR Spectroscopy (*H and *3C): Verify the deuteration pattern. The *H NMR should show
the absence of signals for the aromatic and methyl protons. The 3C NMR should show the
characteristic upfield shifts and C-D coupling for the deuterated carbons.

» IR Spectroscopy: Confirm the presence of the aldehyde functional group (C=0 stretch) and
the C-D bonds, and the absence of C-H bonds in the aromatic and methyl regions.

o Purity Analysis: Gas chromatography-mass spectrometry (GC-MS) is a suitable method to
determine the purity of the final product and to identify any potential impurities.

Applications in Research and Drug Development

Deuterated compounds like p-Tolualdehyde-d7 are valuable tools in various scientific
disciplines. In drug development, they are frequently used as internal standards in
pharmacokinetic studies due to their similar chemical properties to the non-deuterated drug but
distinct mass. The kinetic isotope effect, where the C-D bond is stronger and reacts slower than
a C-H bond, can also be exploited to slow down metabolic processes, potentially improving the
pharmacokinetic profile of a drug. Researchers also use deuterated compounds to probe
reaction mechanisms and to assign complex NMR spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12401687#physical-and-chemical-characteristics-of-
p-tolualdehyde-d7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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